9(10H)-Anthracenone, 10-hydroperoxy-10-methyl-
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Overview
Description
9(10H)-Anthracenone, 10-hydroperoxy-10-methyl-: is a chemical compound with the molecular formula C15H10O3 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a hydroperoxy group at the 10th position and a methyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Anthracenone, 10-hydroperoxy-10-methyl- typically involves the oxidation of 10-methylanthracene. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroperoxy group at the 10th position. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroperoxy group in 9(10H)-Anthracenone, 10-hydroperoxy-10-methyl- can undergo further oxidation to form more oxidized derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methyl group at the 10th position can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts such as transition metal complexes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: More oxidized anthracenone derivatives.
Reduction: 10-hydroxy-10-methylanthracen-9-one.
Substitution: Various substituted anthracenone derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 9(10H)-Anthracenone, 10-hydroperoxy-10-methyl- is used as a precursor in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used as a probe to study oxidative stress and related cellular processes. Its hydroperoxy group can generate reactive oxygen species under certain conditions, making it useful in studying redox biology.
Medicine: Potential applications in medicine include its use as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a valuable building block in drug development.
Industry: In the industrial sector, 9(10H)-Anthracenone, 10-hydroperoxy-10-methyl- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 10-hydroperoxy-10-methyl- involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s reactivity is influenced by the presence of the hydroperoxy and methyl groups, which can affect its interaction with other molecules and its overall stability.
Comparison with Similar Compounds
Anthracene: A parent compound without the hydroperoxy and methyl groups.
9(10H)-Anthracenone: Lacks the hydroperoxy and methyl groups.
10-Methylanthracene: Contains a methyl group but lacks the hydroperoxy group.
Uniqueness: 9(10H)-Anthracenone, 10-hydroperoxy-10-methyl- is unique due to the presence of both the hydroperoxy and methyl groups at the 10th position. This dual substitution imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its unsubstituted counterparts.
Properties
CAS No. |
17526-22-6 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
10-hydroperoxy-10-methylanthracen-9-one |
InChI |
InChI=1S/C15H12O3/c1-15(18-17)12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2-9,17H,1H3 |
InChI Key |
SRMYOXQNSRMARK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)OO |
Origin of Product |
United States |
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